Chloromethyl m-nitrobenzyl ether
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Overview
Description
Chloromethyl m-nitrobenzyl ether is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzyl ether, where the benzyl group is substituted with a chloromethyl group and a nitro group at the meta position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl m-nitrobenzyl ether can be synthesized through the reaction of m-nitrobenzyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful handling of chloromethyl methyl ether, which is a hazardous substance, and the use of appropriate safety measures to prevent exposure .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl m-nitrobenzyl ether undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide at room temperature.
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group. The reaction is conducted under atmospheric pressure at room temperature.
Oxidation: Potassium permanganate in aqueous solution is used for the oxidation of the benzyl ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl ethers with various functional groups.
Reduction: m-Aminobenzyl chloromethyl ether.
Oxidation: m-Nitrobenzaldehyde.
Scientific Research Applications
Chloromethyl m-nitrobenzyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is employed in the development of drug delivery systems and as a precursor for the synthesis of biologically active molecules.
Industry: This compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of chloromethyl m-nitrobenzyl ether involves the reactivity of the chloromethyl group, which can undergo nucleophilic substitution reactions. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Used as an alkylating agent and solvent.
Benzyl chloromethyl ether: Similar structure but lacks the nitro group, making it less reactive in certain reactions.
m-Nitrobenzyl alcohol: Precursor in the synthesis of chloromethyl m-nitrobenzyl ether.
Uniqueness
This compound is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
54397-20-5 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c9-6-13-5-7-2-1-3-8(4-7)10(11)12/h1-4H,5-6H2 |
InChI Key |
YNEGTYXPKSYRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COCCl |
Origin of Product |
United States |
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